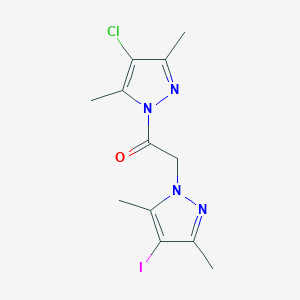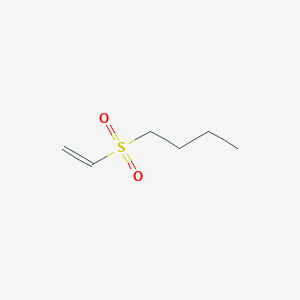![molecular formula C16H20N2O4 B11058553 Ethyl 4-[(1-hydroxypropan-2-yl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B11058553.png)
Ethyl 4-[(1-hydroxypropan-2-yl)amino]-8-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-3-carboxylic acid with 2-hydroxy-1-methylethylamine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 4-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active quinoline derivatives.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The presence of the hydroxy and amino groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinine: A naturally occurring alkaloid used to treat malaria.
Nalidixic Acid: An antibacterial agent with a quinoline structure.
Uniqueness
ETHYL 4-[(2-HYDROXY-1-METHYLETHYL)AMINO]-8-METHOXY-3-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and quinine, which are primarily used as antimalarials, this compound has broader applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
ethyl 4-(1-hydroxypropan-2-ylamino)-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(20)12-8-17-15-11(6-5-7-13(15)21-3)14(12)18-10(2)9-19/h5-8,10,19H,4,9H2,1-3H3,(H,17,18) |
InChI Key |
FCVYPTALRWXUGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC(C)CO)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11058471.png)

![4-(3-[(4-Chlorophenyl)methyl]-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methyl-1,3-oxazole](/img/structure/B11058480.png)
![N-(4-acetylphenyl)-2-[(6-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11058491.png)

![4-Hydroxy-3-(3-methoxybenzyl)-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11058496.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11058499.png)
![6-(4-chlorophenyl)-3-(3-nitrophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11058502.png)

![3-bromo-N-{2-[(2-chlorophenyl)(hydroxy)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B11058511.png)
![3-{[1-(3-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11058518.png)
![N-{[(4-butoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11058519.png)
![N-[1-(Adamantan-1-YL)ethyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-YL]sulfanyl}acetamide](/img/structure/B11058525.png)
![[1-(amino-kappaN)-N-[1-(amino-kappaN)ethyl]ethanaminiumato(2-)](dibutyl)boron](/img/structure/B11058526.png)
